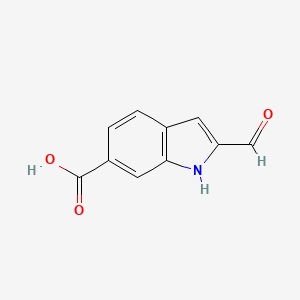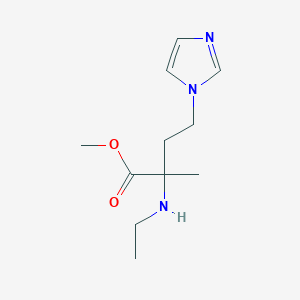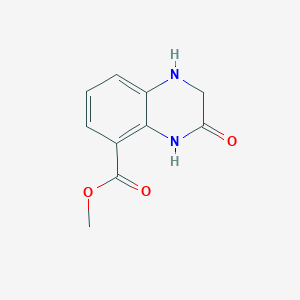
(S)-2-Amino-2-(5-methoxypyridin-3-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-2-(5-methoxypyridin-3-yl)ethan-1-ol is a chiral compound with a unique structure that includes an amino group, a methoxy-substituted pyridine ring, and an ethan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(5-methoxypyridin-3-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxypyridine and ethylamine.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, to deprotonate the ethylamine, followed by nucleophilic substitution on the 5-methoxypyridine ring.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-amino-2-(5-methoxypyridin-3-yl)ethan-1-ol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and reaction time.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-2-(5-methoxypyridin-3-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-2-(5-methoxypyridin-3-yl)ethan-1-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of antidepressants and other central nervous system (CNS) agents.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, enabling the exploration of new chemical entities.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound is used in the production of fine chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-2-(5-methoxypyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter systems in the CNS, modulating the release and uptake of neurotransmitters such as serotonin, dopamine, and norepinephrine . This modulation can lead to therapeutic effects, particularly in the treatment of mood disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Methoxypyridin-3-yl)-2-(methylamino)ethan-1-ol: This compound shares a similar structure but has a methylamino group instead of an amino group.
2-Amino-1-(5-methoxypyridin-3-yl)ethan-1-ol: Another closely related compound with slight variations in the position of functional groups.
Uniqueness
(2S)-2-amino-2-(5-methoxypyridin-3-yl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both an amino group and a methoxy-substituted pyridine ring. This combination of features contributes to its distinct chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C8H12N2O2 |
|---|---|
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(5-methoxypyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H12N2O2/c1-12-7-2-6(3-10-4-7)8(9)5-11/h2-4,8,11H,5,9H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
STCAXBMTRNGOMZ-MRVPVSSYSA-N |
Isomerische SMILES |
COC1=CN=CC(=C1)[C@@H](CO)N |
Kanonische SMILES |
COC1=CN=CC(=C1)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


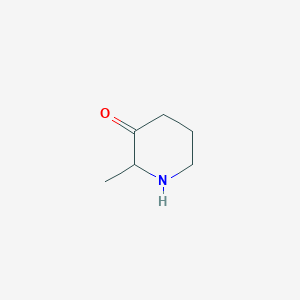
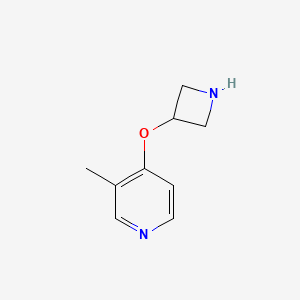
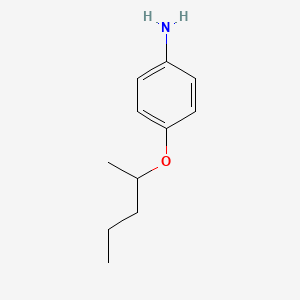
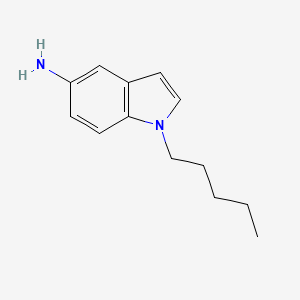
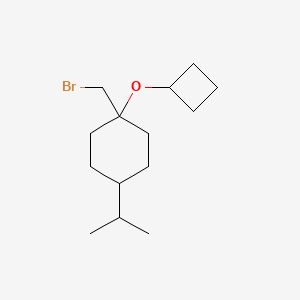
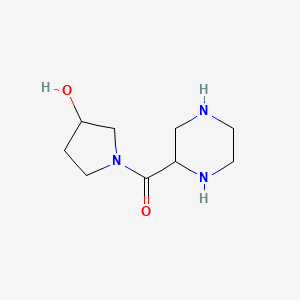
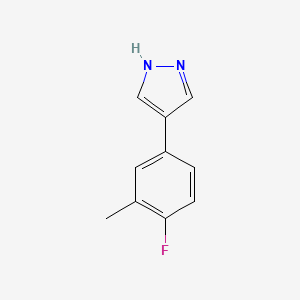
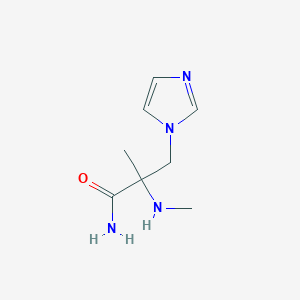

![5-[(5S,7R)-3-fluoranyl-7-(2-methylpyridin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5-yl]quinolin-2-amine](/img/structure/B13627636.png)
